molecular formula C19H20N6O3 B7130301 N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide

N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide

Cat. No.: B7130301
M. Wt: 380.4 g/mol
InChI Key: YRMWKLSTOQMRCR-UHFFFAOYSA-N
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Description

N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide is an organic compound with a complex structure that includes a methoxy group, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the tetrazole ring: This can be achieved through a between an azide and a nitrile compound under acidic or basic conditions.

    Coupling reactions: The tetrazole-containing intermediate is then coupled with a methoxy-substituted aniline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the intermediate and 2-methylbenzoic acid using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol.

    Substitution: Sodium hydride (NaH), DMF (dimethylformamide), and various nucleophiles.

Major Products

    Oxidation: Formation of hydroxyl-substituted derivatives.

    Reduction: Formation of amine-substituted derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and benzamide moiety are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide: shares similarities with other tetrazole-containing compounds and benzamide derivatives.

    Tetrazole derivatives: Known for their bioactivity and use in pharmaceuticals.

    Benzamide derivatives: Commonly used in medicinal chemistry for their diverse biological activities.

Uniqueness

  • The combination of a tetrazole ring and a benzamide moiety in this compound provides unique structural features that may enhance its bioactivity and specificity compared to other similar compounds.

Properties

IUPAC Name

N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-12-6-4-5-7-15(12)19(27)20-11-18(26)21-14-8-9-17(28-3)16(10-14)25-13(2)22-23-24-25/h4-10H,11H2,1-3H3,(H,20,27)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMWKLSTOQMRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NC2=CC(=C(C=C2)OC)N3C(=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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